1-Bromo-3-hex-5-ynylbenzene
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Overview
Description
1-Bromo-3-hex-5-ynylbenzene is an organic compound characterized by the presence of a benzene ring substituted with a bromine atom and a hex-5-ynyl group. This compound is of interest in organic synthesis due to its unique structure, which combines aromatic and alkyne functionalities.
Preparation Methods
The synthesis of 1-Bromo-3-hex-5-ynylbenzene typically involves the bromination of 3-hex-5-ynylbenzene. This can be achieved through the use of bromine (Br₂) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) or ferric bromide (FeBr₃). The reaction conditions generally require a controlled environment to ensure selective bromination at the desired position on the benzene ring .
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale, with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial synthesis.
Chemical Reactions Analysis
1-Bromo-3-hex-5-ynylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Coupling Reactions: This compound can participate in palladium-catalyzed coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids to form new carbon-carbon bonds.
Oxidation and Reduction: The alkyne group can undergo oxidation to form diketones or reduction to form alkenes or alkanes, depending on the reagents and conditions used.
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, in a Suzuki-Miyaura coupling, the product would be a biaryl compound.
Scientific Research Applications
1-Bromo-3-hex-5-ynylbenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: The compound’s unique structure makes it useful in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a precursor for the synthesis of biologically active molecules, aiding in the study of biochemical pathways and drug development.
Mechanism of Action
The mechanism by which 1-Bromo-3-hex-5-ynylbenzene exerts its effects in chemical reactions involves the activation of the bromine atom and the alkyne group. The bromine atom can participate in electrophilic aromatic substitution reactions, while the alkyne group can undergo nucleophilic addition or coupling reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
1-Bromo-3-hex-5-ynylbenzene can be compared with other similar compounds such as bromobenzene, 1-bromo-2-hex-5-ynylbenzene, and 1-bromo-4-hex-5-ynylbenzene. These compounds share the bromobenzene core but differ in the position and nature of the substituents. The unique combination of the bromine atom and the hex-5-ynyl group in this compound provides distinct reactivity and applications compared to its analogs .
Properties
IUPAC Name |
1-bromo-3-hex-5-ynylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Br/c1-2-3-4-5-7-11-8-6-9-12(13)10-11/h1,6,8-10H,3-5,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQCOZASAAFVBEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCC1=CC(=CC=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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